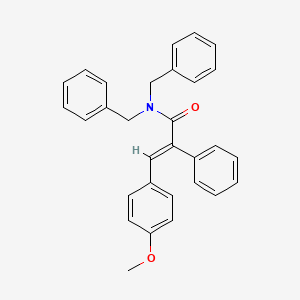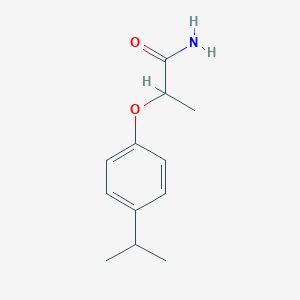
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DBMPA, is a chemical compound that belongs to the family of acrylamide derivatives. DBMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its high yield in the synthesis process. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the development of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide-based fluorescent probes for imaging of cancer cells. Another potential direction is the investigation of the mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide in more detail. Additionally, the development of new synthetic methods for N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of N,N-dibenzylacrylamide with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through an aldol condensation reaction, resulting in the formation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. The yield of the reaction is typically high, ranging from 70-90%.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential application as a fluorescent probe for imaging of cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been investigated for its potential application in material science, specifically in the development of organic semiconductors.
Propiedades
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2/c1-33-28-19-17-24(18-20-28)21-29(27-15-9-4-10-16-27)30(32)31(22-25-11-5-2-6-12-25)23-26-13-7-3-8-14-26/h2-21H,22-23H2,1H3/b29-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQGKPTSNUMAB-XHLNEMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)

![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)